molecular formula C11H11BrF3N B12977854 (R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12977854
M. Wt: 294.11 g/mol
InChI Key: UAAUUFFOQRVKLK-SNVBAGLBSA-N
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Description

The compound “(R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chiral tetrahydronaphthalene derivative featuring a bromo substituent at position 7, a trifluoromethyl group at position 5, and an amine functional group at position 1. The (R)-enantiomeric configuration is critical for its stereospecific interactions in biological systems or synthetic applications.

Properties

Molecular Formula

C11H11BrF3N

Molecular Weight

294.11 g/mol

IUPAC Name

(1R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11BrF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1

InChI Key

UAAUUFFOQRVKLK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Br)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, amination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related tetrahydronaphthalen-amine derivatives (Table 1). Key differences arise from substituent type, position, and stereochemistry.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Notes
(R)-7-Bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₁H₁₁BrClF₃N ~308.6* Br (7), CF₃ (5), NH₂·HCl (1) Chiral (R), enhanced lipophilicity
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₁H₁₅BrClN 276.60 Br (7), CH₃ (5), NH₂·HCl (1) Lower MW; methyl reduces steric hindrance
(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine C₁₁H₁₁ClF₃N 249.66 Cl (5), CF₃ (6), NH₂ (1) Chloro substituent alters reactivity
1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride C₁₀H₁₃N·HCl 183.68 NH₂·HCl (1) Parent compound; no halogen/CF₃ groups
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine C₁₁H₁₃FNO 209.23 F (5), OCH₃ (7), NH₂ (1) Fluoro and methoxy enhance polarity

Key Structural and Functional Insights

Substituent Effects: Bromo vs. Chloro/Trifluoromethyl: Bromine at position 7 (vs. The trifluoromethyl group at position 5 (vs. 6 in ) may improve metabolic stability and membrane permeability due to its electron-withdrawing nature . Methyl vs. Trifluoromethyl: The methyl group in 7-bromo-5-methyl-... (MW 276.60 ) reduces steric bulk compared to trifluoromethyl, likely altering substrate-enzyme interactions.

Stereochemical Considerations :
The (R)-configuration of the target compound contrasts with racemic mixtures (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride ), which may exhibit divergent biological activities. For instance, enantiopure compounds often show higher specificity in receptor binding .

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) compared to methoxy or fluoro substituents .
  • Acid-Base Behavior : The hydrochloride salt form (common in ) enhances aqueous solubility, critical for pharmacokinetics.

Biological Activity

(R)-7-bromo-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound that belongs to the class of tetrahydronaphthalenes. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests potential biological activities that warrant investigation. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H10_{10}BrF3_3N·HCl. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets. The compound exists as a hydrochloride salt, improving its solubility in aqueous environments, which is advantageous for pharmacological applications.

Research indicates that compounds with similar structural features often interact with neurotransmitter systems. For instance, tetrahydronaphthalene derivatives have shown potential in modulating serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

The specific mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act as a selective modulator of certain receptor subtypes or enzymes involved in neurotransmission .

Neuroprotective Effects

Initial studies have indicated that this compound may exhibit neuroprotective properties. For example:

  • Cell Viability Assays : In vitro assays demonstrated that this compound can enhance cell survival in neuronal cell lines exposed to neurotoxic agents .
  • Mechanistic Insights : The compound appears to reduce oxidative stress markers and promote mitochondrial function in neuronal cells .

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of Parkinson's disease assessed the neuroprotective effects of this compound. Results indicated significant improvements in motor function and reductions in neuroinflammation markers after administration of the compound over a period of four weeks.

Case Study 2: Antimicrobial Efficacy

In a pilot study assessing the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis, several tetrahydronaphthalene derivatives exhibited promising results. While direct data on this compound are pending, these findings suggest a potential for further exploration in this area .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, a comparison with structurally related compounds is valuable.

Compound NameStructural FeaturesNotable Activities
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amineMethoxy substitutionNeuroprotective effects
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amineBenzyloxy groupAntimicrobial activity
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminesChlorophenyl substitutionPotential anticancer properties

This table illustrates the diversity of activities observed among structurally similar compounds and underscores the need for further research on this compound.

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